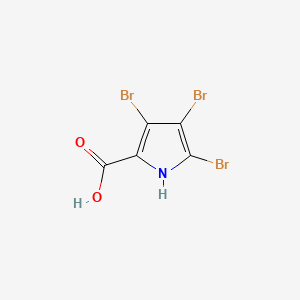![molecular formula C16H14ClN5O2 B12905719 ethyl N-[8-(4-chloroanilino)pyrido[2,3-b]pyrazin-6-yl]carbamate CAS No. 19270-42-9](/img/structure/B12905719.png)
ethyl N-[8-(4-chloroanilino)pyrido[2,3-b]pyrazin-6-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (8-((4-chlorophenyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate is a complex organic compound that belongs to the class of pyridopyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a pyridopyrazine core makes this compound particularly interesting for medicinal chemistry research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (8-((4-chlorophenyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate typically involves multiple steps, starting with the formation of the pyridopyrazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloroaniline with pyridopyrazine derivatives in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (8-((4-chlorophenyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Ethyl (8-((4-chlorophenyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl (8-((4-chlorophenyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyridopyrazine Derivatives: Compounds with similar core structures but different substituents.
Chlorophenyl Amines: Compounds with a chlorophenyl group and an amine functionality.
Uniqueness
Ethyl (8-((4-chlorophenyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate is unique due to its specific combination of a pyridopyrazine core and a chlorophenyl group. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
19270-42-9 |
|---|---|
Fórmula molecular |
C16H14ClN5O2 |
Peso molecular |
343.77 g/mol |
Nombre IUPAC |
ethyl N-[8-(4-chloroanilino)pyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C16H14ClN5O2/c1-2-24-16(23)22-13-9-12(14-15(21-13)19-8-7-18-14)20-11-5-3-10(17)4-6-11/h3-9H,2H2,1H3,(H2,19,20,21,22,23) |
Clave InChI |
HJKLJKMUSYIQOM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NC2=NC=CN=C2C(=C1)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12905649.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-](/img/structure/B12905659.png)


![3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one](/img/structure/B12905678.png)



![Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-](/img/structure/B12905716.png)

